Metronidazole-D4 Hydrochloride

LC-MS/MS Bioanalysis Method Validation

Metronidazole-D4 Hydrochloride (CAS 1261397-74-3) is the tetradeuterated hydrochloride salt of metronidazole, a nitroimidazole-class antibacterial and antiprotozoal agent. The compound bears four deuterium atoms at the hydroxyethyl moiety (1,1,2,2-d4 substitution), conferring a nominal mass shift of +4 Da relative to unlabeled metronidazole hydrochloride (CAS 69198-10-3) while preserving near-identical physicochemical properties.

Molecular Formula C6H6D4ClN3O3
Molecular Weight 211.64
CAS No. 1261397-74-3
Cat. No. B602508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetronidazole-D4 Hydrochloride
CAS1261397-74-3
Synonyms2-Methyl-5-nitro-1H-imidazole-1-(ethanol-d4) hydrochloride;  Anagiardil-d4 hydrochloride;  Arilin-d4 hydrochloride;  Bayer 5360-d4 hydrochloride;  Cimetrol 500LPCI-d4 hydrochloride;  Clont-d4 hydrochloride;  Deflamon-d4 hydrochloride;  Dentamet Gel-d4 hydrochloride;  Efloran-d4 hydrochloride;  Elyzol-d4 hydrochloride;  Entizol-d4 hydrochloride;  Flagesol-d4 hydrochloride;  Flagil-d4 hydrochloride;  1-(2-Hydroxyethyl-d4)-2-methyl-5-nitroimidazole hydrochloride;  NSC 50364-d4 hydrochloride;  NSC 69587-d4 hydrochloride;  Nidazole-d4 hydrochloride
Molecular FormulaC6H6D4ClN3O3
Molecular Weight211.64
Structural Identifiers
SMILESCC1=NC=C(N1CCO)[N+](=O)[O-].Cl
InChIInChI=1S/C6H9N3O3.ClH/c1-5-7-4-6(9(11)12)8(5)2-3-10;/h4,10H,2-3H2,1H3;1H/i2D2,3D2;
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metronidazole-D4 Hydrochloride (CAS 1261397-74-3): Deuterated Internal Standard for LC-MS/MS Bioanalysis


Metronidazole-D4 Hydrochloride (CAS 1261397-74-3) is the tetradeuterated hydrochloride salt of metronidazole, a nitroimidazole-class antibacterial and antiprotozoal agent . The compound bears four deuterium atoms at the hydroxyethyl moiety (1,1,2,2-d4 substitution), conferring a nominal mass shift of +4 Da relative to unlabeled metronidazole hydrochloride (CAS 69198-10-3) while preserving near-identical physicochemical properties . It is exclusively intended for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS workflows .

Procurement Rationale: Why Unlabeled Metronidazole Hydrochloride Cannot Substitute for Metronidazole-D4 HCl in Quantitative LC-MS/MS


Unlabeled metronidazole hydrochloride cannot function as a SIL-IS because it lacks the requisite mass offset for discrimination from the analyte. In LC-MS/MS quantification, the internal standard must co-elute with the analyte while remaining spectrally resolvable; the +4 Da mass difference introduced by deuteration enables this simultaneous chromatographic co-extraction and mass spectrometric differentiation [1]. More critically, substitution with a non-isotopic internal standard (e.g., zidovudine, as documented in fecal matrix studies) introduces differential retention time behavior and distinct ion suppression susceptibility—degrading accuracy by up to 30.9% measurement uncertainty at the lower limit of quantitation [2]. The deuterated analog therefore represents a functional necessity rather than an optional upgrade for any workflow requiring validated, regulatory-compliant quantification of metronidazole [3].

Quantitative Differentiation Evidence: Metronidazole-D4 HCl vs. In-Class Internal Standard Alternatives


Multi-Matrix LC-MS/MS Validation: Metronidazole-D4 Enables Sub-8% Intra-Day CV in Plasma and Bile

In a fully validated LC-MS/MS method across human plasma and bile matrices, Metronidazole-D4 Hydrochloride as SIL-IS enabled intra-day precision (CV) of 2.50–7.85% in plasma and 2.76–13.2% in bile, with corresponding inter-day CVs of 3.11–16.9% and 3.16–11.5%, respectively. All precision metrics complied with current bioanalytical regulatory guidance [1]. The same study reported mean extraction recovery for metronidazole ranging from 76.5–82.1% in plasma and 78.8–87.8% in bile, with the deuterated IS effectively compensating for extraction variability [1].

LC-MS/MS Bioanalysis Method Validation

High-Throughput Bioequivalence Analysis: Metronidazole-D4 IS Supports 300+ Samples/Day with 3-Minute Runtime

A validated LC-MS/MS method using Metronidazole-D4 as IS achieved a 3.0-minute chromatographic runtime, permitting analysis of more than 300 samples per day. The method was applied to a 24-subject bioequivalence study following 250 mg metronidazole tablet administration [1]. The calibration range spanned 0.01–10.0 μg/mL, with all validation parameters (precision, accuracy, selectivity, matrix effect, recovery, stability) meeting current bioanalytical guidelines [1]. The method's ruggedness enabled routine high-volume sample throughput without compromising data quality.

Bioequivalence High-Throughput Pharmacokinetics

Failure of Non-Isotopic Internal Standard Approach: D4-Metronidazole Outperforms Zidovudine IS in Fecal Matrix

In a study validating fecal metronidazole quantification, D4-deuterated metronidazole internal standard exhibited differential retention time compared to undeuterated metronidazole under the chromatographic conditions employed, precluding its use [1]. The investigators consequently resorted to zidovudine as a non-isotopic internal standard, which introduced distinct limitations: ion suppression affected both metronidazole and zidovudine due to unidentified fecal matrix components, necessitating reduced sample quantity and extract dilution to mitigate suppression [1]. Measurement uncertainty with this suboptimal approach reached 13% at 28,400 ng/mL, 13.6% at 109 ng/mL, and 30.9% at 20 ng/mL (near the 66 ng/mL LLOQ) [1].

Matrix Effect Ion Suppression Internal Standard Selection

Isotopic Enrichment Specification: Metronidazole-D4 Achieves 99.5% D4 Purity with Minimal Unlabeled Carryover

Vendor batch analysis for the free-base Metronidazole-D4 (CAS 1261392-47-5, the parent deuterated species) reports isotopic enrichment of 99.5% with normalized intensity distribution: d0 = 0.16%, d1 = 0.00%, d2 = 0.28%, d3 = 0.89%, d4 = 98.66% [1]. The hydrochloride salt (CAS 1261397-74-3) is offered at ≥98% chemical purity . For procurement, a vendor specification of 99.8% HPLC purity and 99% atom D is documented .

Isotopic Purity Quality Control Procurement Specification

Metronidazole-D4 Hydrochloride: Evidence-Backed Application Scenarios for Scientific Procurement


Regulated Bioequivalence Studies Requiring High-Volume Plasma Sample Analysis

Procurement of Metronidazole-D4 HCl is indicated for clinical research organizations (CROs) and pharmaceutical analytical laboratories conducting bioequivalence studies with metronidazole formulations. The validated LC-MS/MS method using this SIL-IS achieved a 3.0-minute runtime and >300 samples/day throughput across a 0.01–10.0 μg/mL calibration range, with all precision, accuracy, and stability parameters meeting regulatory bioanalytical guidelines [1]. This documented performance supports cost-effective, high-volume batch analysis required for 24-subject crossover studies [1].

Multi-Matrix Pharmacokinetic Studies in Clinical Populations (Plasma and Bile)

For investigators requiring metronidazole quantification in both plasma and bile matrices—such as pharmacokinetic studies in acute cholangitis patients—Metronidazole-D4 HCl is validated across both matrices with documented intra-day CVs of 2.50–7.85% (plasma) and 2.76–13.2% (bile), and extraction recoveries of 76.5–82.1% and 78.8–87.8%, respectively [1]. The SIL-IS effectively normalizes matrix-specific recovery variations, enabling reliable cross-matrix pharmacokinetic comparisons without requiring separate IS optimization [1].

Complex Matrix Bioanalysis Where Ion Suppression Threatens Quantification Accuracy

In fecal and other complex biological matrices, the use of a true isotopic IS (Metronidazole-D4 HCl) is essential to mitigate ion suppression effects. Published evidence demonstrates that non-isotopic IS approaches (e.g., zidovudine) in fecal matrix yield measurement uncertainty as high as 30.9% near the LLOQ [1]. Procurement of the deuterated IS reduces reliance on post-extraction dilution and minimizes uncertainty associated with differential matrix effects, a critical requirement for studies where fecal metronidazole concentrations correlate with Clostridium difficile treatment outcomes [1].

Method Transfer and Cross-Laboratory Standardization of Metronidazole LC-MS/MS Assays

Laboratories seeking to adopt or transfer validated metronidazole LC-MS/MS methods can rely on published protocols using Metronidazole-D4 HCl as SIL-IS. The ACE C18 column (100×4.6 mm, 5 μm) method with ACN:10 mM ammonium formate (pH 4.00) mobile phase and MRM detection has been fully characterized for precision, accuracy, selectivity, matrix effect, recovery, and stability [1]. Procurement of this specific IS facilitates direct protocol implementation without re-optimization, accelerating method deployment and reducing validation burden [1].

Technical Documentation Hub

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